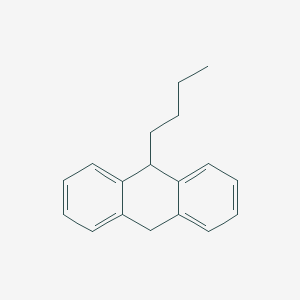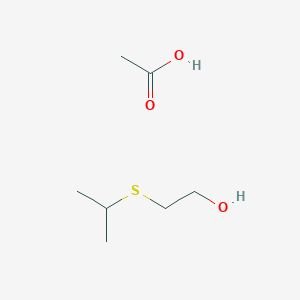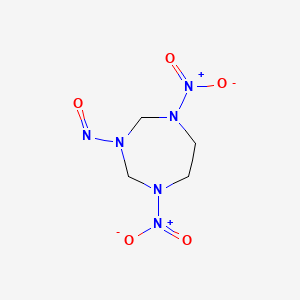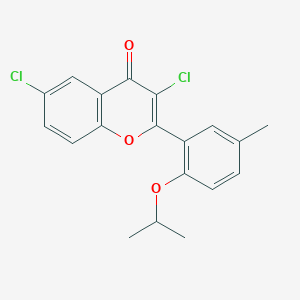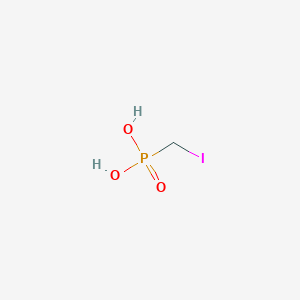
Iodomethylphosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomethylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group and an iodomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iodomethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phosphorous acid with iodomethane under controlled conditions. This reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: Iodomethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acids.
Aplicaciones Científicas De Investigación
Iodomethylphosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of iodomethylphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function and affect various biochemical pathways . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Aminomethylphosphonic Acid: Similar in structure but contains an amino group instead of an iodomethyl group.
Phosphonomethylglycine: Known for its use as a herbicide, it has a similar phosphonic acid group but different substituents.
Uniqueness: Iodomethylphosphonic acid is unique due to its iodomethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and as a probe in biochemical studies .
Propiedades
Número CAS |
13298-02-7 |
|---|---|
Fórmula molecular |
CH4IO3P |
Peso molecular |
221.919 g/mol |
Nombre IUPAC |
iodomethylphosphonic acid |
InChI |
InChI=1S/CH4IO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
Clave InChI |
CESOUITVLYKYSK-UHFFFAOYSA-N |
SMILES canónico |
C(P(=O)(O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


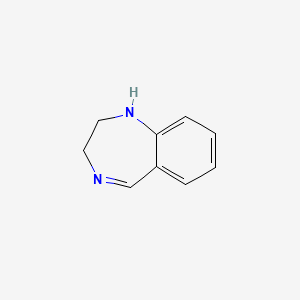
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

silane](/img/structure/B14726699.png)
